

# FMF-04-159-2: A Covalent Probe for the Understudied TAIRE Kinases

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A Technical Guide on the Discovery, Synthesis, and Characterization of a Selective CDK14 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE (TAIRE sequence motif) family of kinases, has been implicated in various cancers, yet its precise biological functions remain largely unexplored due to a lack of selective chemical probes. This technical guide details the discovery and synthesis of **FMF-04-159-2**, a potent and covalent inhibitor of CDK14 with a pan-TAIRE family specificity.[1] This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization, serving as a valuable resource for researchers investigating the therapeutic potential of targeting TAIRE family kinases.

## Introduction

The Cyclin-Dependent Kinase (CDK) family plays a crucial role in regulating the cell cycle and transcription. While many CDKs have been extensively studied and targeted for therapeutic intervention, the TAIRE sub-family, comprising CDKs 14, 15, 16, 17, and 18, remains an understudied branch.[1] Emerging evidence suggests that CDK14 is overexpressed in several cancers, including colorectal, ovarian, and gastric cancer, highlighting its potential as a



therapeutic target.[1] The development of selective inhibitors is paramount to dissecting the cellular functions of CDK14 and validating its role in disease.

**FMF-04-159-2** was developed as a covalent inhibitor to provide a tool for sustained and specific inhibition of CDK14, enabling a deeper understanding of its biological roles.[2] This guide summarizes the key data and methodologies associated with its discovery and characterization.

# Discovery and Design of FMF-04-159-2

The journey to discover **FMF-04-159-2** began with a cellular engagement screen of a library of known CDK inhibitors to identify chemical scaffolds with affinity for CDK14.[1] This screen identified the multi-targeted kinase inhibitor AT7519 as a promising starting point.[1] Building upon the structure-activity relationships (SAR) of AT7519, medicinal chemistry efforts focused on introducing a covalent warhead to achieve irreversible binding to a non-catalytic cysteine residue within the ATP binding pocket of CDK14, thereby enhancing selectivity and providing a sustained inhibitory effect.[1] This strategic design culminated in the synthesis of **FMF-04-159-2**, a potent covalent inhibitor with a TAIRE kinase-biased selectivity profile.[1] A key feature of this research was the parallel synthesis of a reversible control compound, FMF-04-159-R, to distinguish the effects of covalent binding from reversible interactions.[2]

# **Quantitative Biological Data**

The biological activity of **FMF-04-159-2** has been extensively characterized through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data.

**Table 1: In Vitro Kinase Inhibitory Activity** 

Target	Assay Type	IC50 (nM)	Reference
CDK14	Kinase Activity Assay	88	[3]
CDK16	Kinase Activity Assay	10	[3]
CDK14	Cellular BRET Assay	40	[3]
CDK2	Cellular BRET Assay	256	[3][4]
CDK14 (after washout)	Cellular BRET Assay	56.3	[5]



Table 2: Cellular Activity of FMF-04-159-2

Cell Line	Assay Type	IC50 (nM)	Reference
HCT116	Cell Proliferation	1,144 ± 190	[4]

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the synthesis of **FMF-04-159-2** and the key biological assays used in its characterization, based on the available literature.

## Synthesis of FMF-04-159-2

The synthesis of **FMF-04-159-2** involves a multi-step synthetic route culminating in the coupling of key intermediates. The final step involves an amide bond formation between (E)-4- (dimethylamino)but-2-enoic acid and the piperidine nitrogen of a precursor molecule.

General Procedure for Amide Coupling:

- To a solution of the amine precursor in an appropriate aprotic solvent (e.g., DMF or DCM),
   add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.
- Add the carboxylic acid ((E)-4-(dimethylamino)but-2-enoic acid) to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
- Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield FMF-04-159-2.

Note: For the exact, step-by-step synthesis, please refer to the supplementary information of Ferguson et al., Bioorg. Med. Chem. Lett., 2019;29:1985.



# NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to quantify the binding of a test compound to a target protein in living cells.

#### Protocol Overview:

- Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase.
- Compound Treatment: Transfected cells are seeded into 96-well plates and treated with serially diluted FMF-04-159-2 or the control compound.
- BRET Measurement: After an incubation period, the NanoBRET™ substrate is added, and the luminescence and fluorescence signals are measured using a plate reader equipped with appropriate filters.
- Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. IC50 values are determined by plotting the BRET ratio as a function of the compound concentration and fitting the data to a dose-response curve.

## **KiNativ™ Kinase Profiling**

KiNativ™ is an activity-based protein profiling platform used to assess the selectivity of kinase inhibitors against a panel of kinases in a cellular context.

#### Protocol Overview:

- Cell Lysis and Inhibitor Treatment: HCT116 cells are lysed, and the lysates are treated with **FMF-04-159-2** at a specific concentration.
- Probe Labeling: An ATP- or ADP-biotin probe is added to the treated lysates. This probe covalently labels the active site lysine of kinases that are not blocked by the inhibitor.
- Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.



- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
- Data Analysis: The abundance of labeled peptides from the inhibitor-treated sample is compared to a vehicle-treated control to determine the percent inhibition for each kinase.

## **HCT116 Cell Proliferation Assay**

This assay measures the effect of **FMF-04-159-2** on the proliferation of the human colorectal carcinoma cell line, HCT116.

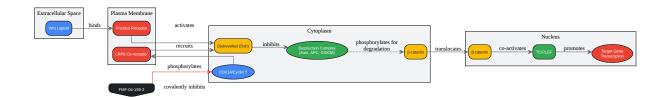
#### Protocol Overview:

- Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of FMF-04-159-2.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or MTS, which measures ATP levels or metabolic activity, respectively.
- Data Analysis: The luminescence or absorbance is measured using a plate reader. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

# Visualizations CDK14 Signaling Pathway

CDK14 is known to be involved in the Wnt signaling pathway, a critical pathway in development and disease. The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and the role of CDK14.





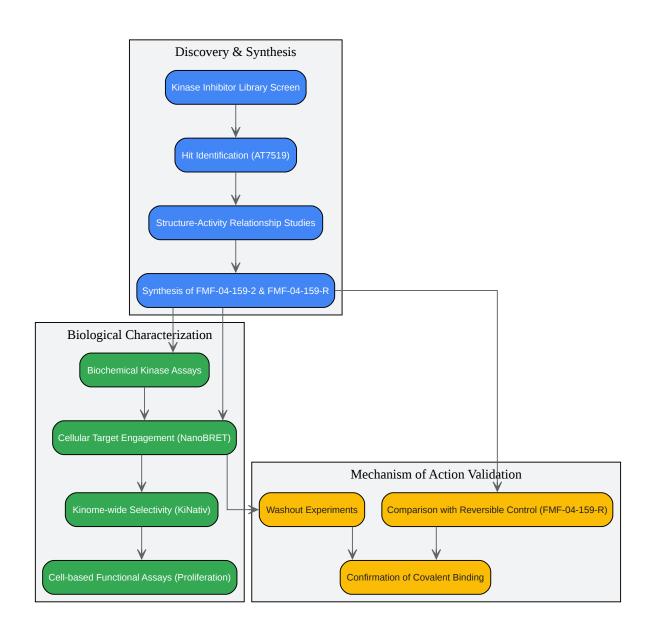
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Simplified CDK14-Wnt Signaling Pathway.

# Experimental Workflow for FMF-04-159-2 Characterization

The following diagram outlines the logical workflow followed in the characterization of **FMF-04-159-2**.





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Workflow for the Characterization of FMF-04-159-2.



## Conclusion

**FMF-04-159-2** represents a significant advancement in the study of TAIRE family kinases. As a potent and selective covalent inhibitor of CDK14, it provides a valuable tool to probe the biological functions of this understudied kinase and its role in cancer. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to utilize **FMF-04-159-2** in their own investigations, ultimately facilitating a deeper understanding of TAIRE kinase biology and the development of novel therapeutic strategies.

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